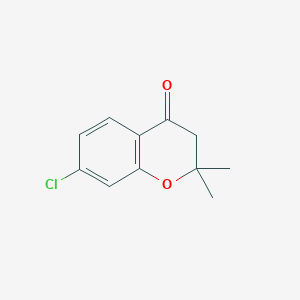

7-Chloro-2,2-dimethylchroman-4-one

Description

7-Chloro-2,2-dimethylchroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive compounds and natural products . The molecule features a 2,2-dimethylchroman-4-one core substituted with a chlorine atom at the 7-position. This substitution imparts distinct electronic and steric effects, influencing its physicochemical properties, spectroscopic behavior, and biological activity. Chlorine, as a bioisostere, enhances metabolic stability and pharmacokinetic properties compared to non-halogenated analogs, making this compound valuable in drug discovery .

Properties

CAS No. |

80055-86-3 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

7-chloro-2,2-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |

InChI Key |

AHLCOHDVGKMAIZ-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the chroman-4-one scaffold significantly alter its properties:

- 7-Hydroxy-2,2-dimethylchroman-4-one (C₁₁H₁₂O₃) : Replacing chlorine with a hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and reactivity. The hydroxyl group is electron-donating, contrasting with chlorine’s electron-withdrawing effect, which modulates aromatic ring electron density and NMR chemical shifts .

- 6-Chloro-2,2-dimethylchroman-7-ol (C₁₁H₁₃ClO₂) : Chlorine at the 6-position versus 7-position alters steric interactions and electronic distribution. For example, 6-chloro derivatives exhibit distinct NMR shifts due to para-substituent effects, as described by the Hammett equation .

- 6-Fluoro-2,2-dimethylchroman-4-one (C₁₁H₁₁FO₂) : Fluorine, being smaller and less electronegative than chlorine, induces different electronic effects. This compound shows a 0.97 structural similarity to 7-chloro derivatives, highlighting subtle differences in van der Waals interactions and dipole moments .

Comparative Data Table

Spectroscopic Comparisons

NMR Spectroscopy

- This compound : Chlorine’s electron-withdrawing effect deshields aromatic protons and carbons, causing downfield shifts in ¹H and ¹³C NMR. For example, para-substituted carbons show strong correlations with the Hammett equation, while meta positions deviate due to ring strain .

- 7-Hydroxy-2,2-dimethylchroman-4-one: The hydroxyl group induces upfield shifts in aromatic protons due to electron donation.

Comparative NMR Data (Selected Examples)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.